VU6005649
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZCKAQIIPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VU6005649
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005649 is a novel small molecule that acts as a dual positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptors 7 (mGlu7) and 8 (mGlu8).[1][2] As a CNS penetrant compound, this compound holds potential for investigating the therapeutic utility of modulating mGlu7/8 signaling in various neurological and psychiatric disorders. These application notes provide detailed experimental protocols for in vivo studies involving this compound, with a focus on a contextual fear conditioning model in mice, along with a summary of its pharmacokinetic properties and a schematic of its proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor |
| EC50 | 0.65 µM | mGlu7 |
| Maximum L-AP4 Response | 112% | mGlu7 |
EC50: Half-maximal effective concentration. L-AP4 is a known agonist for group III mGlu receptors.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Route | Time Point | Kp | Kp,uu |
| Rat | 10 mg/kg | IP | 60 min | 2.1 | - |
| Rat | 10 mg/kg | IP | 360 min | 1.1 | - |
| Mouse | 10 mg/kg | IP | 60 min | 2.1 | - |
| Mouse | 10 mg/kg | IP | 360 min | 1.1 | - |
Kp: Brain to plasma concentration ratio. Kp,uu: Unbound brain to unbound plasma concentration ratio. A Kp,uu > 1 suggests active transport into the brain.
Table 3: In Vivo Efficacy of this compound in a Mouse Contextual Fear Conditioning Model
| Treatment Group | Dose | Route | Freezing Behavior (% time) | p-value |
| Vehicle (10% Tween 80) | - | IP | 65.5 ± 3.3 | \multirow{2}{*}{0.03} |
| This compound | 50 mg/kg | IP | 76.8 ± 3.6 |
Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Contextual Fear Conditioning in Mice
This protocol is designed to assess the effect of this compound on associative learning and memory.
Materials:
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This compound
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Vehicle: 10% Tween 80 in sterile water
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Male C57BL/6J mice (8-10 weeks old)
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Standard laboratory animal housing
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Fear conditioning apparatus (e.g., from Coulbourn Instruments or similar)
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Syringes and needles for intraperitoneal (IP) injection
Animal Housing and Care:
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House mice in groups of 4-5 per cage in a temperature-controlled room (20-24°C) with a 12-hour light/dark cycle.
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Provide ad libitum access to standard rodent chow and water.
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Allow at least one week of acclimatization to the housing facility before initiating any experimental procedures.
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Handle mice for several days prior to the experiment to minimize stress.
Experimental Procedure:
Day 1: Training (Acquisition of Fear Memory)
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Drug Administration:
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Prepare a solution of this compound in 10% Tween 80 at a concentration that allows for a 50 mg/kg dose in a reasonable injection volume (e.g., 10 ml/kg).
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Administer this compound (50 mg/kg, IP) or vehicle to the mice 15 minutes prior to the training session.[1]
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Training Protocol:
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Place a mouse into the fear conditioning chamber.
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Allow a 2-minute habituation period.
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Present a conditioned stimulus (CS), typically an auditory cue (e.g., 80 dB white noise for 30 seconds).
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During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
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The pairing of CS and US constitutes one trial. Typically, 2-3 trials are performed with an inter-trial interval of 1-2 minutes.
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After the final trial, leave the mouse in the chamber for an additional 60 seconds.
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Return the mouse to its home cage.
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Clean the chamber thoroughly between animals with 70% ethanol (B145695) to eliminate olfactory cues.
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Day 2: Testing (Assessment of Contextual Fear Memory)
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Contextual Memory Test:
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24 hours after the training session, place the mouse back into the same fear conditioning chamber.
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Do not present the auditory cue or the foot shock.
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Record the mouse's behavior for a set period (e.g., 5 minutes).
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Quantify the amount of time the mouse spends "freezing" (complete immobility except for respiration). This is the primary measure of fear memory. Automated scoring software is recommended for accuracy.
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Data Analysis:
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Calculate the percentage of time spent freezing for each mouse.
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Compare the freezing behavior between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test).
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Signaling Pathway and Experimental Workflow
mGlu7/8 Signaling Pathway
This compound is a positive allosteric modulator of mGlu7 and mGlu8 receptors. These receptors are coupled to the Gi/o family of G-proteins. Upon activation by glutamate, and potentiation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: mGlu7/8 Receptor Signaling Pathway.
Experimental Workflow for Contextual Fear Conditioning
The following diagram illustrates the workflow for the in vivo contextual fear conditioning experiment.
Caption: Contextual Fear Conditioning Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VU6005649 Off-Target Sedative Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target sedative effects observed with VU6005649, a dual mGlu7/8 receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptors 7 (mGlu7) and 8 (mGlu8).[1][2] As a PAM, it enhances the response of these receptors to their endogenous ligand, glutamate. It is being investigated for its potential pro-cognitive effects.[2]
Q2: What are the known off-target effects of this compound?
A2: The most significant known off-target effect of this compound is sedation.[2] This sedative effect has been observed in in vivo studies and is considered off-target because it persists in mGlu7 knockout mice, indicating it is not mediated by the intended mGlu7 receptor target.[2] A notable off-target interaction has been identified with the Neurokinin-1 (NK1) receptor.[2]
Q3: At what doses are the sedative effects of this compound observed?
A3: Sedative effects have been reported in mice at a dose of 50 mg/kg administered intraperitoneally (i.p.).[2] It is important for researchers to perform a dose-response study to determine the threshold and dose-dependency of the sedative effects in their specific experimental model.
Q4: Could the sedative effects be masking the desired on-target effects of this compound?
A4: Yes, it is possible that the sedative effects could confound the interpretation of behavioral assays designed to assess the pro-cognitive or other therapeutic effects of this compound.[2] For example, reduced activity in a maze-based memory task could be misinterpreted as a cognitive deficit when it is actually due to sedation.
Quantitative Data Summary
The following table summarizes the known on-target potency and significant off-target interactions of this compound.
| Target | Parameter | Value | Reference |
| mGlu7 Receptor | EC50 | 0.65 µM | [1][2] |
| mGlu8 Receptor | EC50 | 2.6 µM | [1][2] |
| NK1 Receptor | Ki | 650 nM | [2] |
| NK1 Receptor | Functional Antagonist IC50 | 3.4 µM | [2] |
Troubleshooting Guide
This guide provides a step-by-step approach to characterizing and mitigating the off-target sedative effects of this compound in your experiments.
Problem: I am observing sedation in my animals treated with this compound, which is confounding my experimental results. How can I confirm and address this?
Solution: A systematic approach involving behavioral assessment and pharmacological intervention can help dissect the on-target versus off-target effects of this compound.
Step 1: Quantify the Sedative Effects
Question: How can I quantitatively measure the sedative effects of this compound in my rodent model?
Answer: Utilize standard behavioral assays that are sensitive to changes in locomotor activity and motor coordination. The Open Field Test and the Rotarod Test are recommended.
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Open Field Test: This assay assesses general locomotor activity and exploratory behavior. A reduction in distance traveled, rearing frequency, and time spent in the center of the arena can be indicative of sedation.
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Rotarod Test: This test evaluates motor coordination and balance. A decrease in the latency to fall from the rotating rod suggests impaired motor function, which can be a component of sedation.
It is crucial to perform a dose-response study to characterize the sedative effects of this compound across a range of doses.
Step 2: Investigate the Role of the NK1 Receptor
Question: The literature suggests NK1 receptor antagonism as a potential off-target mechanism for the sedative effects of this compound. How can I test this hypothesis?
Answer: A co-administration study with a selective NK1 receptor antagonist is the most direct way to investigate the involvement of this pathway.
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Select a suitable NK1 Antagonist: Choose a selective, CNS-penetrant NK1 receptor antagonist that is commercially available. Examples include Aprepitant and Netupitant.
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Experimental Design:
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Vehicle Group: Administer the vehicle for both this compound and the NK1 antagonist.
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This compound Only Group: Administer this compound at a dose known to cause sedation, along with the vehicle for the NK1 antagonist.
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NK1 Antagonist Only Group: Administer the NK1 antagonist at an effective dose, along with the vehicle for this compound, to control for any intrinsic effects of the antagonist on your behavioral measures.
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Co-administration Group: Administer both this compound and the NK1 antagonist.
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Outcome Measurement: Assess locomotor activity and motor coordination using the Open Field and Rotarod tests. If the sedative effects of this compound are attenuated or completely blocked in the co-administration group compared to the this compound only group, it strongly suggests the involvement of the NK1 receptor.
Detailed Experimental Protocols
Open Field Test Protocol
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Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls high enough to prevent escape. The arena should be made of a non-reflective material and be easily cleaned. The test should be conducted under uniform, low-level illumination.
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Procedure: a. Acclimatize the animals to the testing room for at least 30 minutes before the experiment. b. Gently place the animal in the center of the open field arena. c. Allow the animal to explore freely for a set period (e.g., 10-30 minutes). d. Record the session using a video camera mounted above the arena. e. After each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
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Data Analysis: Use an automated video tracking system to analyze the following parameters:
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Total distance traveled.
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Time spent in the center zone versus the periphery.
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Number of entries into the center zone.
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Rearing frequency (number of times the animal stands on its hind legs).
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Velocity.
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Rotarod Test Protocol
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Apparatus: A rotating rod apparatus with adjustable speed and individual lanes for each animal.
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Procedure: a. Training/Acclimation: Prior to the test day, acclimate the animals to the apparatus by placing them on the stationary rod for a few minutes and then at a very low, constant speed (e.g., 4 rpm) for 1-2 minutes. b. Testing: i. Place the animal on the rotating rod. ii. Start the rotation, either at a fixed speed or using an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes). iii. Record the latency to fall for each animal. If an animal passively rotates with the rod without making stepping movements for a set number of rotations, this can also be considered a "fall." iv. Conduct multiple trials (e.g., 3 trials) with a sufficient inter-trial interval (e.g., 15-30 minutes).
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Data Analysis: The primary measure is the latency to fall from the rod. An average of the trials for each animal is typically used for statistical analysis.
Visualizations
Caption: Troubleshooting workflow for this compound sedative effects.
Caption: On-target mGlu7/8 signaling pathway.
Caption: Putative off-target NK1 signaling pathway.
References
Technical Support Center: VU6005649 and Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU6005649 in behavioral assays, with a specific focus on the impact of sedation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptors 7 and 8 (mGlu7/8).[1] Unlike an agonist, a PAM does not activate the receptor on its own but enhances the response of the receptor to its natural ligand, glutamate.[2] It is a central nervous system (CNS) penetrant compound, making it suitable for in vivo studies.[1]
Q2: Does this compound itself have any sedative effects?
Yes, studies have shown that this compound can induce sedation.[1] This is a critical consideration for behavioral assays, as the sedative properties of the compound can confound the interpretation of results, particularly in cognitive and motor tasks.
Q3: Are the sedative effects of this compound mediated by its action on mGlu7/8 receptors?
The sedative effects of this compound may not be solely mediated by its intended targets. Sedation was still observed when the compound was administered to mGlu7 knockout mice, suggesting potential off-target effects.[1]
Q4: How can the sedative effects of this compound impact the results of behavioral assays?
Sedation can significantly interfere with performance in a variety of behavioral tasks. For example, in cognitive assays like the contextual fear conditioning model, sedation during the training phase could diminish the animal's capacity for associative learning.[1] This could lead to an underestimation of the pro-cognitive effects of the compound.
Troubleshooting Guide
Issue: Observing reduced activity or impaired performance in behavioral tasks after this compound administration.
This is a common issue that may be attributable to the inherent sedative properties of this compound.
Troubleshooting Steps:
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Dose-Response Curve: Conduct a thorough dose-response study to identify a dose of this compound that provides the desired pharmacological effect with minimal sedation.
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Control Groups: It is crucial to include appropriate control groups to differentiate between the intended effects of this compound on the behavioral parameter of interest and its confounding sedative effects.
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Vehicle Control: To observe baseline behavior.
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Positive Control: A known sedative agent to benchmark the level of sedation.
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Motor Activity Monitoring: Incorporate an open field test or a similar assay to quantify locomotor activity and assess for sedation independently of the primary behavioral task.
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Timing of Administration: Vary the time between this compound administration and the behavioral test. This can help to find a time window where the sedative effects have subsided, but the desired pharmacological activity is still present.
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Consideration of Off-Target Effects: Be aware that the sedative effects might be due to off-target activities of the compound.[1]
Issue: Planning to use an external sedative or anesthetic in conjunction with this compound.
The use of additional sedative or anesthetic agents with this compound requires careful consideration due to the potential for additive or synergistic sedative effects.
Troubleshooting Steps:
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Review of Anesthetic Mechanisms: Be aware that many general anesthetics and sedatives, such as midazolam, act by modulating GABA-A receptors.[3][4] This can introduce complex interactions with the glutamatergic system targeted by this compound.
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Pilot Studies: Conduct pilot studies with the chosen sedative/anesthetic to determine a dose that achieves the desired level of sedation without completely masking the behavioral output of interest.
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Careful Selection of Sedative/Anesthetic: The choice of sedative can significantly impact experimental outcomes. Different anesthetics can have varying effects on neuronal circuits and behavior.[5]
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Monitor Vital Signs: When using a combination of this compound and another sedative, it is essential to monitor the animal's vital signs to ensure its well-being.
Data Summary
Table 1: Properties of this compound
| Property | Description | Reference |
| Target | mGlu7/8 Positive Allosteric Modulator (PAM) | [1] |
| CNS Penetration | Excellent | [1] |
| Observed In Vivo Effect | Pro-cognitive effects on associative learning | [1] |
| Side Effect | Sedation | [1] |
| Off-Target Sedation | Sedation observed in mGlu7 knockout mice | [1] |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing Sedative Effects
The following diagram illustrates a typical workflow to evaluate the potential confounding sedative effects of this compound in a behavioral experiment.
Caption: Experimental workflow for dissecting the sedative effects of this compound.
Signaling Pathway: Potential Confounding Effect of Sedation
This diagram illustrates the logical relationship where the observed behavioral outcome is a result of both the intended pharmacological effect and the confounding sedative effect of this compound.
Caption: Logical diagram of the confounding impact of sedation on behavioral outcomes.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Postnatal Exposure to Midazolam Causes Lasting Histological and Neurobehavioral Deficits via Activation of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of seven different anesthesia protocols for nicotine pharmacologic magnetic resonance imaging in rat. (2016) | Jaakko Paasonen | 58 Citations [scispace.com]
Technical Support Center: Mitigating Variability in Experimental Results for Novel Compounds
This guide provides a comprehensive framework for troubleshooting and standardizing experiments with new chemical entities. While tailored as a template for the compound designated VU6005649 , the principles and protocols outlined here are broadly applicable to other small molecule inhibitors used in research and drug development.
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and use of a new experimental compound.
| Question ID | Question | Answer |
| FAQ-01 | What is the recommended solvent for this compound? | For in vitro experiments, this compound is typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. Ensure the final DMSO concentration in your assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts. |
| FAQ-02 | How should I store this compound? | This compound should be stored as a solid at -20°C or -80°C for long-term stability. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid repeated exposure of the stock solution to room temperature. |
| FAQ-03 | What is the known mechanism of action? | [This section should be populated with specific data for this compound. Example: this compound is a potent and selective ATP-competitive inhibitor of the XYZ kinase. Its primary mechanism is to block the phosphorylation of downstream substrates by binding to the kinase domain.] |
| FAQ-04 | Are there any known off-target effects? | [This section should be populated with specific data for this compound. Example: In a screening panel of 468 kinases, this compound showed significant inhibition (>75% at 1 µM) of only XYZ, ABC, and DEF kinases. Users should consider these potential off-targets when interpreting results in cellular contexts where these kinases are active.] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, providing systematic steps to identify and resolve them.
Problem 1: High Variability in IC50/EC50 Values Between Experiments
Q: My calculated IC50 value for this compound varies significantly from one assay run to the next. What are the potential causes and how can I fix this?
A: Variability in potency measurements is a common issue. Follow this systematic approach to diagnose the cause:
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Reagent Consistency:
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Compound Stock: Was the same stock solution of this compound used for all experiments? If not, prepare a new, large-batch stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment.
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Cell Passages: Are you using cells within a consistent, low-passage number range? High-passage number cells can exhibit altered signaling and drug sensitivity.
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Serum/Reagents: Was the same lot of fetal bovine serum (FBS) and other key reagents used? Lot-to-lot variability in serum can significantly impact cell growth and drug response.
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Assay Conditions:
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DMSO Concentration: Verify that the final DMSO concentration is identical across all wells, including controls.
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Incubation Time: Ensure that the incubation time with the compound is precisely controlled and consistent.
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Cell Density: Confirm that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of compound addition.
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Compound Stability & Solubility:
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Precipitation: this compound may precipitate in aqueous media at higher concentrations. Visually inspect the wells of your highest concentrations for any precipitate. See the "Compound Precipitation" issue below for mitigation strategies.
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Adsorption to Plastics: Test different low-adhesion microplates to see if the compound is binding to the plastic, reducing its effective concentration.
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Problem 2: Compound Appears to Precipitate in Aqueous Media
Q: I notice a precipitate or cloudiness in my wells after adding this compound, especially at higher concentrations. How can I improve its solubility in my assay?
A: Poor aqueous solubility is a frequent challenge for small molecules.
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Modify Dilution Scheme: Instead of a large, single-step dilution from a DMSO stock into an aqueous buffer, perform a serial dilution in a buffer containing a small amount of detergent (e.g., 0.01% Tween-20 or Pluronic F-127) or in a buffer with a higher protein concentration (e.g., media with 10% FBS) if compatible with your assay.
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Include a "Solubility Enhancer": For biochemical assays, consider including bovine serum albumin (BSA) at 0.1 mg/mL in your assay buffer, which can help keep hydrophobic compounds in solution.
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Lower Final DMSO: While counterintuitive, sometimes a very high DMSO concentration in the final dilution step can cause the compound to crash out when added to the aqueous buffer. Ensure the intermediate dilution steps are optimized.
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Sonication: Briefly sonicate your stock solution before making dilutions to ensure it is fully dissolved.
Quantitative Data Summary
This section serves as a template for summarizing key quantitative data for this compound across different experimental conditions.
Table 1: Potency of this compound in Various Assays
| Assay Type | Cell Line / Target | Parameter | Value (nM) | Conditions |
| Biochemical Assay | Recombinant XYZ | IC50 | [Enter Value] | [e.g., 10 µM ATP, 30 min incubation] |
| Cell-Based Assay | HEK293 | IC50 | [Enter Value] | [e.g., 24 hr incubation, CellTiter-Glo] |
| Cell-Based Assay | MCF7 | IC50 | [Enter Value] | [e.g., 72 hr incubation, Crystal Violet] |
| Target Engagement | A549 | EC50 | [Enter Value] | [e.g., NanoBRET, 2 hr incubation] |
Table 2: Aqueous Solubility Profile
| Buffer System | pH | Solubility (µM) | Method |
| Phosphate-Buffered Saline | 7.4 | [Enter Value] | Nephelometry |
| DMEM + 10% FBS | 7.4 | [Enter Value] | HPLC-UV |
| Simulated Gastric Fluid | 1.2 | [Enter Value] | Nephelometry |
Experimental Protocols
Protocol: Western Blot for Target Phosphorylation Inhibition
This protocol describes a method to determine the effect of this compound on the phosphorylation of a downstream substrate of its target kinase in a cellular context.
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Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
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Serum Starvation (Optional): If the pathway is activated by growth factors, replace the growth medium with serum-free medium for 4-6 hours prior to treatment.
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Compound Treatment:
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Prepare serial dilutions of this compound in serum-free medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is constant for all wells (e.g., 0.1%).
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Include a "DMSO only" vehicle control.
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Pre-incubate the cells with the compound or vehicle for the desired time (e.g., 2 hours).
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Pathway Stimulation: Add a stimulating ligand (e.g., 50 ng/mL EGF) to all wells (except for an unstimulated control) and incubate for a short period (e.g., 15 minutes).
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Cell Lysis:
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Aspirate the medium and wash the cells once with ice-cold PBS.
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Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blot:
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Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
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Boil samples at 95°C for 5 minutes.
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Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-Substrate) overnight at 4°C.
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Wash and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip and re-probe the membrane for the total protein target and a loading control (e.g., β-actin).
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Visualizations and Workflows
Caption: Troubleshooting flowchart for inconsistent IC50 results.
Validation & Comparative
A Comparative Guide to the Selectivity of the mGlu₇/₈ Dual Positive Allosteric Modulator, VU6005649
An important clarification : The user request specifies a comparison guide on the selectivity of VU6005649 as a kinase inhibitor. However, based on the available scientific literature, This compound is not a kinase inhibitor but a positive allosteric modulator (PAM) of metabotropic glutamate (B1630785) receptors 7 and 8 (mGlu₇ and mGlu₈) . This guide will, therefore, focus on the selectivity of this compound within the context of its activity on mGlu receptors and its broader off-target profile.
This compound is a central nervous system (CNS) penetrant compound that emerged from a research campaign to develop selective mGlu₇ PAMs.[1] It is characterized as the first dual mGlu₇/₈ PAM, distinguishing it from other pan-Group III mGlu receptor PAMs.[1][2] This guide provides a comparative analysis of this compound's selectivity against other mGlu receptors and a wider panel of pharmacological targets.
Quantitative Selectivity Profile of this compound and Comparators
The selectivity of this compound was primarily assessed by comparing its potency (EC₅₀ values) at different mGlu receptor subtypes. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | EC₅₀ (µM) | % Max Agonist Response | Notes |
| This compound (9f) | mGlu₇ | 0.65 | 112 ± 10 | Dual mGlu₇/₈ PAM [1] |
| mGlu₈ | 2.6 | 101 ± 2 | [1] | |
| mGlu₁,₂,₃,₄,₅,₆ | > 10 | Inactive | [1] | |
| HTS Hit 5 | mGlu₇ | 3.3 | 104 ± 5 | Parent compound for the series[1] |
| mGlu₄ | > 10 | Inactive | [1] | |
| mGlu₈ | > 10 | Inactive | [1] | |
| VU0155094 | mGlu₇ | 1.5 | - | Pan-Group III mGlu PAM[3] |
| mGlu₄ | 3.2 | - | [3] | |
| mGlu₈ | 0.9 | - | [3] | |
| VU0422288 | mGlu₇ | - | - | Pan-Group III mGlu PAM, 30-100 fold higher affinity than VU0155094[3] |
| mGlu₄ | - | - | [3] | |
| mGlu₈ | - | - | [3] |
In addition to its activity on mGlu receptors, this compound was profiled against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters by Eurofins. In this broad panel screening, significant activity was only observed at the NK1 receptor (Ki = 650 nM, functional antagonist IC₅₀ of 3.4 µM), with all other targets showing less than 50% inhibition of radioligand binding at a concentration of 10 µM.[1]
Experimental Protocols
The primary assay used to determine the potency and selectivity of this compound was a calcium mobilization assay.
Calcium Mobilization Assay for mGlu Receptor Activity
-
Cell Line: Chinese hamster ovary (CHO K1) cells stably expressing rat mGlu receptors (e.g., rM₁). For mGlu₇, rat mGlu₇/Gqi5-HEK cells were used.[1][4]
-
Principle: The assay measures changes in intracellular calcium concentration upon receptor activation. The co-expression of a Gqi5 chimeric G protein allows the Gi/o-coupled mGlu₇ receptor to signal through the Gq pathway, leading to a measurable calcium release.
-
Procedure:
-
Cells are plated in 384-well plates.
-
The test compound (e.g., this compound) is added at various concentrations.
-
A fixed, sub-maximal concentration (EC₂₀) of an orthosteric agonist (e.g., L-AP4 for mGlu₇) is added to the wells.[1]
-
Changes in intracellular calcium are monitored using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence imaging plate reader (FLIPR).
-
Concentration-response curves are generated to determine the EC₅₀ values for the PAM activity.[5]
-
-
Data Analysis: Data is typically normalized to the maximum response induced by the orthosteric agonist alone. The concentration-response curves are fitted using a four-point logistical equation to calculate the EC₅₀.[5]
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound.
Caption: Workflow for the discovery and selectivity profiling of this compound.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of VU6005649 Across Recombinant Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of VU6005649, a positive allosteric modulator (PAM), across different recombinant cell lines. The data presented herein is derived from key studies characterizing the potency and selectivity of this compound.
Introduction to this compound
This compound is a central nervous system (CNS) penetrant small molecule identified as a dual positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGlu7) and mGlu8.[1][2][3] These receptors belong to the Group III mGlu family, which are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission. The development of selective PAMs for these receptors is of significant interest for studying their physiological functions and for their potential as therapeutic agents in various neurological and psychiatric disorders.
Quantitative Comparison of this compound Activity
The in vitro potency of this compound has been primarily characterized in Human Embryonic Kidney (HEK293) cells engineered to express specific rat mGlu receptors. The primary assay used to determine the compound's activity is a calcium mobilization assay, where the Gαi/o-coupled mGlu7 and mGlu8 receptors are co-expressed with a chimeric G-protein (Gqi5) that redirects the downstream signaling to the Gαq pathway, enabling the measurement of intracellular calcium release as a readout of receptor activation.
| Cell Line | Target Receptor | Agonist (EC20) | This compound EC50 (µM) |
| Rat mGlu7/Gqi5-HEK cells | mGlu7 | L-AP4 | 0.65 |
| HEK cells expressing rat mGlu8 | mGlu8 | Glutamate | 2.6 |
| HEK cells expressing rat mGlu1 | mGlu1 | N/A | > 10 (inactive) |
| HEK cells expressing rat mGlu2 | mGlu2 | N/A | > 10 (inactive) |
| HEK cells expressing rat mGlu3 | mGlu3 | N/A | > 10 (inactive) |
| HEK cells expressing rat mGlu4 | mGlu4 | N/A | > 10 (inactive) |
| HEK cells expressing rat mGlu5 | mGlu5 | N/A | > 10 (inactive) |
| HEK cells expressing rat mGlu6 | mGlu6 | N/A | > 10 (inactive) |
| Untransfected HEK cells | None | N/A | Inactive |
Data sourced from Reed, C. W., et al. (2017).[1]
Signaling Pathway of mGlu7/8 Receptors
As Group III metabotropic glutamate receptors, mGlu7 and mGlu8 are canonically coupled to the Gαi/o family of G-proteins. Upon activation by an agonist like glutamate, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase (AC). This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). As a positive allosteric modulator, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous agonist.
Experimental Protocols
The primary method for assessing the in vitro activity of this compound is the calcium mobilization assay in a recombinant cell line.
Calcium Mobilization Assay Protocol
-
Cell Culture: Rat mGlu7/Gqi5-HEK cells are cultured in standard conditions (e.g., Dulbecco's Modified Eagle's Medium with 10% fetal bovine serum, penicillin, and streptomycin) and plated into 384-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a fixed concentration of the agonist L-AP4 (corresponding to the EC20, the concentration that elicits 20% of the maximal response) is added to stimulate the mGlu7 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR Tetra instrument).
-
Data Analysis: The fluorescence signal is normalized, and the EC50 values for this compound are calculated from the concentration-response curves using a four-parameter logistic equation.
Discussion and Alternatives
The available data robustly demonstrates the activity of this compound as a potent PAM at mGlu7 and a less potent PAM at mGlu8, with high selectivity against other mGlu receptor subtypes. However, it is important to note that these characterizations have been performed in recombinant cell lines. While these systems are excellent for high-throughput screening and initial characterization, they may not fully recapitulate the complex environment of native neurons.
Alternative Approaches:
-
Electrophysiology in Primary Neurons: To validate the activity of this compound in a more physiologically relevant context, electrophysiological recordings in primary neuronal cultures or brain slices could be employed. This would allow for the assessment of the compound's effect on synaptic transmission and neuronal excitability.
-
cAMP Assays: Given that the canonical signaling pathway for mGlu7/8 involves the inhibition of adenylyl cyclase, direct measurement of cAMP levels in response to this compound and an agonist in cells endogenously expressing these receptors would provide a more direct assessment of its activity.
-
Studies in Neuronal Cell Lines: While not a perfect substitute for primary neurons, utilizing neuronal cell lines (e.g., neuroblastoma or glioma cell lines) that endogenously express mGlu7 or mGlu8 could offer a more complex cellular background for assessing the compound's activity compared to HEK293 cells.
Currently, there is a lack of publicly available data on the activity of this compound in such alternative systems. Future studies in these areas would provide a more comprehensive understanding of the compound's pharmacological profile.
Conclusion
This compound is a valuable tool compound for the study of mGlu7 and mGlu8 receptor function. The data from recombinant cell lines clearly establishes its potency and selectivity profile. For researchers planning to use this compound, the provided protocols and data serve as a strong foundation. However, for studies aiming to translate these findings to more complex physiological systems, further validation in native neuronal preparations is recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
